Dimethylwulignan A1
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Overview
Description
Dimethylwulignan A1 is a natural product derived from the stems of Schisandra henryi, a plant species native to China. It belongs to the class of aryltetralin lignans, which are known for their diverse biological activities. The compound has a molecular formula of C22H26O5 and a molecular weight of 370.4 g/mol .
Preparation Methods
Dimethylwulignan A1 can be isolated from the stems of Schisandra henryi through various extraction and purification techniques. The typical solvents used for extraction include chloroform, dichloromethane, ethyl acetate, DMSO, and acetone . The compound can be further purified using techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy .
Chemical Reactions Analysis
Dimethylwulignan A1 undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Dimethylwulignan A1 has a wide range of scientific research applications. In chemistry, it is used as a reference standard for the study of lignans. In biology, it is studied for its potential anticancer, anti-inflammatory, and neuroprotective properties . In medicine, it is being investigated for its potential use in treating various diseases, including cancer and neurodegenerative disorders . In industry, it is used in the development of new pharmaceuticals and nutraceuticals .
Mechanism of Action
The mechanism of action of Dimethylwulignan A1 involves its ability to modulate various molecular targets and pathways. It has been shown to induce apoptosis, arrest the cell cycle, and modulate autophagy in cancer cells . The compound also affects essential signaling pathways, including MAPK, PI3K/Akt, and NF-κB, which are involved in cell proliferation, survival, and inflammation .
Comparison with Similar Compounds
Dimethylwulignan A1 is similar to other aryltetralin lignans such as wulignan A1, wulignan A2, epiwulignan A1, and enshicine . it is unique in its specific chemical structure and biological activities. For instance, while all these compounds share a common lignan backbone, this compound has distinct functional groups that contribute to its unique properties .
Properties
Molecular Formula |
C22H26O5 |
---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
(2S,3S,4R)-4-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2,3-dimethyl-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C22H26O5/c1-12-13(2)22(23)16-11-20(27-6)19(26-5)10-15(16)21(12)14-7-8-17(24-3)18(9-14)25-4/h7-13,21H,1-6H3/t12-,13+,21-/m1/s1 |
InChI Key |
UCHGPGXURWMCBZ-RRMDADRESA-N |
Isomeric SMILES |
C[C@@H]1[C@@H](C(=O)C2=CC(=C(C=C2[C@H]1C3=CC(=C(C=C3)OC)OC)OC)OC)C |
SMILES |
CC1C(C(=O)C2=CC(=C(C=C2C1C3=CC(=C(C=C3)OC)OC)OC)OC)C |
Canonical SMILES |
CC1C(C(=O)C2=CC(=C(C=C2C1C3=CC(=C(C=C3)OC)OC)OC)OC)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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